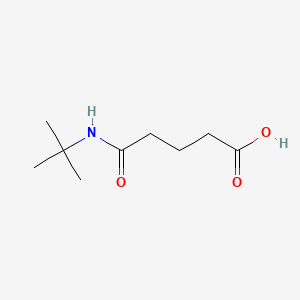

5-(Tert-butylamino)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Tert-butylamino)-5-oxopentanoic acid” is an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a tert-butylamino group (C(CH3)3-NH2). The presence of these functional groups suggests that the compound could participate in various chemical reactions typical of carboxylic acids, ketones, and amines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a backbone of five carbon atoms (pentanoic), with a carboxylic acid group at one end, a ketone group in the middle of the chain, and a tert-butylamine group attached to the same carbon as the ketone .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (such as esterification), ketones (such as nucleophilic addition), and amines (such as reactions with acids to form amides) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be soluble in organic solvents due to the presence of the alkyl chains .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Structural Insights 5-(Tert-butylamino)-5-oxopentanoic acid, a novel carboxylic acid derivative with a tert-butylcarbamoyl group, was synthesized via a reaction of glutaric anhydride and tert-butylamine. Its crystal structure does not form a hydrogen-bonded dimer, distinguishing it from many carboxylic acid compounds (Takahashi et al., 2004).

Isotope Enrichment and Isotopomer Synthesis The compound has been utilized in the synthesis of isotopomers, such as in the preparation of [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. A simple scheme was described for preparing any isotopomer of 5-aminolevulinic acid in high yield, illustrating its versatility in biochemical synthesis (Shrestha‐Dawadi & Lugtenburg, 2003).

Biomedical Research and Applications

PET Radiotracer Precursor Synthesis The compound was integral in synthesizing a precursor for the PET radiotracer [18F]FPGLN, highlighting its role in advancing molecular imaging techniques used in tumor diagnosis and monitoring (Liu et al., 2017).

Chemosensory Applications The synthesis and characterization of selective zinc sensors based on this compound derivatives were reported. These compounds exhibited significant fluorescence emission intensity enhancement upon binding to Zn2+ ions, suggesting their utility in bioimaging and chemosensory applications for zinc detection (Berrones-Reyes et al., 2019).

Material Science and Synthetic Chemistry

Synthesis of Novel Compounds this compound has been used in the synthesis of novel compounds like dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates, showcasing its role in expanding the diversity of chemical structures accessible for various applications (Yavari et al., 2004).

Chemical Transformations and Catalysis The compound participated in complex chemical transformations such as the Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations. The results demonstrated the compound's involvement in intricate reaction pathways leading to diverse chemical structures, indicating its utility in synthetic organic chemistry (Hermann & Brückner, 2018).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(tert-butylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQLBZCBTKHNNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2600054.png)

![7-Hydrazino-thiazolo[5,4-d]pyrimidine](/img/structure/B2600058.png)

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol](/img/structure/B2600074.png)